molecular formula C13H18O4 B14260559 Butyl 2,6-dimethoxybenzoate CAS No. 170169-95-6

Butyl 2,6-dimethoxybenzoate

Cat. No.: B14260559
CAS No.: 170169-95-6
M. Wt: 238.28 g/mol
InChI Key: ISLAUYQUOGCEOU-UHFFFAOYSA-N
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Description

Butyl 2,6-dimethoxybenzoate is an organic compound with the molecular formula C13H18O4. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with butyl and methoxy groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl 2,6-dimethoxybenzoate typically involves the esterification of 2,6-dimethoxybenzoic acid with butanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows: [ \text{2,6-Dimethoxybenzoic acid} + \text{Butanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} ]

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Butyl 2,6-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2,6-dimethoxybenzoic acid or 2,6-dimethoxybenzaldehyde.

    Reduction: Formation of butyl 2,6-dimethoxybenzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Butyl 2,6-dimethoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying ester hydrolysis and other biochemical reactions.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable esters.

    Industry: It is used in the production of fragrances, flavors, and as a plasticizer in polymer industries.

Mechanism of Action

The mechanism of action of butyl 2,6-dimethoxybenzoate involves its interaction with various molecular targets. In biochemical reactions, the ester bond can be hydrolyzed by esterases, releasing the active 2,6-dimethoxybenzoic acid and butanol. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

    Ethyl 2,6-dimethoxybenzoate: Similar in structure but with an ethyl group instead of a butyl group.

    Methyl 2,6-dimethoxybenzoate: Contains a methyl group instead of a butyl group.

    Propyl 2,6-dimethoxybenzoate: Contains a propyl group instead of a butyl group.

Comparison: Butyl 2,6-dimethoxybenzoate is unique due to its longer alkyl chain, which can influence its solubility, boiling point, and reactivity compared to its shorter-chain analogs. The butyl group provides different steric and electronic effects, making it suitable for specific applications where other esters might not be as effective.

Properties

CAS No.

170169-95-6

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

butyl 2,6-dimethoxybenzoate

InChI

InChI=1S/C13H18O4/c1-4-5-9-17-13(14)12-10(15-2)7-6-8-11(12)16-3/h6-8H,4-5,9H2,1-3H3

InChI Key

ISLAUYQUOGCEOU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(C=CC=C1OC)OC

Origin of Product

United States

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